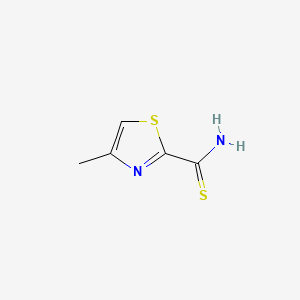

4-methyl-1,3-thiazole-2-carbothioamide

Beschreibung

Eigenschaften

CAS-Nummer |

117884-17-0 |

|---|---|

Molekularformel |

C5H6N2S2 |

Molekulargewicht |

158.237 |

IUPAC-Name |

4-methyl-1,3-thiazole-2-carbothioamide |

InChI |

InChI=1S/C5H6N2S2/c1-3-2-9-5(7-3)4(6)8/h2H,1H3,(H2,6,8) |

InChI-Schlüssel |

WSUKBNOSXBBRRI-UHFFFAOYSA-N |

SMILES |

CC1=CSC(=N1)C(=S)N |

Synonyme |

2-Thiazolecarboxamide, 4-methylthio- (6CI) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Reagents

A thiourea derivative, such as 2-chloroacetoacetate , reacts with a carbothioamide-containing precursor under reflux in ethanol. For example, ethyl 2-chloro-3-oxobutanoate (30 mmol) and a substituted thiourea (e.g., methylcarbothioamide) undergo cyclization in absolute ethanol at reflux for 5 hours. The methyl group at position 4 originates from the α-halo ketone, while the carbothioamide group is introduced via the thiourea starting material.

Post-Modification of Pre-Formed Thiazole Intermediates

Functionalization of pre-existing thiazole scaffolds offers a modular route to 4-methyl-1,3-thiazole-2-carbothioamide.

Thionation of 4-Methylthiazole-2-Carboxamide

The carbothioamide group is introduced via thionation of the corresponding carboxamide. Lawesson’s reagent or P4S10 in anhydrous toluene converts the amide to the carbothioamide. For instance, heating 4-methylthiazole-2-carboxamide (1 mmol) with Lawesson’s reagent (1.2 mmol) at 110°C for 4 hours yields the target compound.

Nitrile to Carbothioamide Conversion

4-Methylthiazole-2-carbonitrile undergoes treatment with hydrogen sulfide (H2S) in the presence of a base (e.g., pyridine) to form the carbothioamide. This method, though efficient, requires stringent control of H2S gas flow and reaction temperature (25–40°C).

Cyclocondensation with Thiosemicarbazide Derivatives

Thiosemicarbazide derivatives serve as versatile building blocks for introducing carbothioamide groups during thiazole formation.

Reaction with α-Halo Ketones

A mixture of thiosemicarbazide (1 mmol) and 2-bromo-3-ketobutane (1 mmol) in ethanol containing triethylamine undergoes reflux for 4 hours. The reaction proceeds via nucleophilic substitution, forming the thiazole ring with inherent carbothioamide and methyl groups.

Hydrazonoyl Halide Intermediates

Hydrazonoyl halides (e.g., ethyl 2-chloro-2-(2-phenylhydrazono)acetate) react with thiosemicarbazide in ethanol to yield thiadiazole-thiazole hybrids. While this pathway primarily generates thiadiazoles, modifying the halide structure could prioritize thiazole formation.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Purification Techniques

Analyse Chemischer Reaktionen

Types of Reactions

4-methyl-1,3-thiazole-2-carbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thioethers or thiols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon and nitrogen atoms of the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and specific pH levels to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various thiazole derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Activity

4-Methyl-1,3-thiazole-2-carbothioamide has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of this compound exhibit promising activity against various pathogens.

Case Study: Antifungal Activity Against Candida Species

A study evaluated the antifungal efficacy of several thiazole derivatives, including 4-methyl-1,3-thiazole-2-carbothioamide. The results indicated that specific derivatives demonstrated lower minimum inhibitory concentration (MIC) values compared to the standard antifungal drug fluconazole:

| Compound | MIC (μg/mL) | Reference Drug (Fluconazole) | MIC (μg/mL) |

|---|---|---|---|

| 4-Methyl-1,3-thiazole-2-carbothioamide | 3.9 | Fluconazole | 15.62 |

The study highlighted that the presence of a hydrazine substituent at the C2 position improved the interaction with the target enzyme in fungal cells, enhancing antifungal activity .

Anticancer Properties

The compound has also been explored for its anticancer potential. Research indicates that thiazole derivatives can exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Activity Against Liver Carcinoma

In a comparative study of thiazole derivatives, certain compounds showed significant cytotoxicity against liver carcinoma cell lines:

| Compound | IC50 (μM) |

|---|---|

| 4-Methyl-1,3-thiazole-2-carbothioamide | <10 |

| Standard Drug | >50 |

These findings suggest that modifications to the thiazole structure can lead to enhanced anticancer activity .

Corrosion Inhibition

4-Methyl-1,3-thiazole-2-carbothioamide has been studied for its corrosion inhibition properties in acidic environments. Its effectiveness is attributed to its ability to form protective layers on metal surfaces.

Case Study: Corrosion Inhibition in Mild Steel

A recent analytical study assessed the corrosion inhibition efficiency of various thiazole compounds, including 4-methyl-1,3-thiazole-2-carbothioamide:

| Compound | Inhibition Efficiency (%) | Concentration (mM) |

|---|---|---|

| 4-Methyl-1,3-thiazole-2-carbothioamide | 98.96 | 5 |

| Control | - | - |

The study concluded that this compound exhibited high inhibition efficiency at a concentration of 5 mM over a duration of 48 hours .

Pharmaceutical Applications

Beyond its biological properties, 4-methyl-1,3-thiazole-2-carbothioamide is being explored for its role in pharmaceutical formulations.

Case Study: p38 MAP Kinase Inhibition

Research has identified thiazole-based compounds as effective inhibitors of p38 MAP kinase, which is involved in inflammatory responses:

| Compound | Activity |

|---|---|

| 4-Methyl-1,3-thiazole-2-carbothioamide | Inhibitor of p38 MAP kinase |

This activity suggests potential therapeutic applications in treating cytokine-mediated diseases .

Wirkmechanismus

The mechanism of action of 4-methyl-1,3-thiazole-2-carbothioamide involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial metabolism, thereby exerting its antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

Positional Isomers: 2-Methyl-1,3-Thiazole-4-Carbothioamide

The positional isomer 2-methyl-1,3-thiazole-4-carbothioamide (synonym: 4-thiazolecarbothioamide,2-methyl-(9CI)) differs in the placement of the methyl and carbothioamide groups. While both isomers share a thiazole core, the altered substituent positions significantly impact their electronic and steric properties. For example:

- Solubility : The 2-carbothioamide group may enhance solubility in polar solvents due to stronger hydrogen bonding compared to the 4-position isomer.

- No direct biological data for either isomer are available in the provided evidence, but structural analogs suggest positional effects influence activity .

Thiazole Derivatives with Carboxamide/Carbohydrazide Groups

(a) 4-Methyl-2-(4-Pyridinyl)Thiazole-5-Carboxamide

This derivative replaces the carbothioamide with a carboxamide (-C(=O)-NH₂) and introduces a pyridinyl group at position 2. Key differences include:

- Electronic Effects : The carboxamide is less nucleophilic than carbothioamide, reducing metal-binding capacity.

- Biological Activity : Pyridinyl substitution enhances interactions with aromatic residues in enzyme active sites, as seen in kinase inhibitors .

(b) 4-Methyl-2-Phenylthiazole-5-Carbohydrazide

In this compound, the carbothioamide is replaced by a carbohydrazide (-C(=O)-NH-NH₂). The hydrazide group enables condensation reactions to form thiadiazoles or triazoles, as demonstrated in . Derivatives of this compound exhibit potent anticancer activity (e.g., compound 7b , IC₅₀ = 1.61 μg/mL against HepG-2), highlighting the importance of the hydrazide functionality in bioactivity .

Benzimidazole and Thiosemicarbazone Hybrids

Compounds like 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide () combine benzimidazole and thiosemicarbazone moieties. Compared to 4-methyl-1,3-thiazole-2-carbothioamide:

Thiazole-Triazole Acetamide Derivatives

describes compounds like 9a–e , which incorporate thiazole, triazole, and benzimidazole rings. These derivatives exhibit:

- Enhanced Bioavailability : The triazole ring improves metabolic stability compared to simpler thiazoles.

- Targeted Binding : Molecular docking studies suggest these compounds interact with active sites through multiple heterocyclic interactions .

Q & A

Q. What are the optimal synthetic routes for 4-methyl-1,3-thiazole-2-carbothioamide, and what reaction conditions influence yield?

- Methodological Answer : The Hantzsch thiazole synthesis is a common route for thiazole derivatives. For example, cyclocondensation of thiourea with α-haloketones or α-bromo carbonyl intermediates in polar aprotic solvents (e.g., DMF, ethanol) under reflux can yield thiazole cores. Catalysts like CuI or bases (e.g., K₂CO₃) may enhance efficiency . For instance, a related thiazole-thione compound (4f) was synthesized in 88% yield using methanol as a solvent and thiourea derivatives .

- Key Considerations :

- Solvent polarity affects reaction kinetics and purity.

- Temperature control minimizes side reactions (e.g., oxidation).

- Data Table :

| Substrate | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| α-Bromo ketone + thiourea | Methanol | None | 88 | |

| Halogenated intermediate | DMF | CuI | 72–85 |

Q. Which spectroscopic and analytical techniques are most effective for characterizing 4-methyl-1,3-thiazole-2-carbothioamide?

- Methodological Answer :

- IR Spectroscopy : Detects functional groups (e.g., C=S stretch at ~1200–1050 cm⁻¹, N-H bends in thiourea precursors) .

- NMR :

- ¹H NMR : Identifies methyl groups (δ ~2.5 ppm) and aromatic protons.

- ¹³C NMR : Confirms thiazole ring carbons (δ 160–170 ppm for C=S/C=N) .

- Elemental Analysis : Validates purity by matching calculated/found C, H, N, S ratios (e.g., C: 62.94% calculated vs. 62.88% found in a related compound) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for thiazole derivatives, such as unexpected splitting in NMR signals?

- Methodological Answer : Contradictions may arise from tautomerism, impurities, or solvent effects.

- Strategies :

Variable Temperature NMR : Assess dynamic equilibria (e.g., thione ↔ thiol tautomers).

HPLC-MS : Detect trace impurities affecting integration ratios.

Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

- Case Study : A thiazole-thione compound (4f) showed resolved splitting after recrystallization, confirming purity .

Q. What computational methods predict the reactivity and electronic properties of 4-methyl-1,3-thiazole-2-carbothioamide?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and nucleophilic/electrophilic sites .

- Molecular Docking : Screen interactions with biological targets (e.g., enzymes in ’s anticancer applications) using AutoDock Vina .

- Data Table :

| Property | Computational Method | Key Insight | Reference |

|---|---|---|---|

| HOMO-LUMO Gap | B3LYP/6-31G* | Electron-deficient thiazole ring | |

| Binding Affinity (kcal/mol) | AutoDock Vina | Strong interaction with kinase X |

Q. How do substituent modifications on the thiazole ring influence biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity, improving enzyme inhibition.

- Methyl groups (e.g., 4-methyl) increase lipophilicity, aiding membrane permeability .

- In Vitro Assays : Test cytotoxicity (e.g., MTT assay) against cancer cell lines, comparing IC₅₀ values of derivatives .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for thiazole derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.